3-(Trifluoromethoxy)piperidine
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Overview
Description
3-(Trifluoromethoxy)piperidine is an organic compound characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a piperidine ring. The trifluoromethoxy group is known for its unique physicochemical properties, including high electronegativity and metabolic stability, which make it a valuable moiety in medicinal chemistry and agrochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable piperidine derivative is reacted with a trifluoromethoxylating reagent under controlled conditions .
Industrial Production Methods: Industrial production methods for 3-(Trifluoromethoxy)piperidine often involve large-scale nucleophilic substitution reactions using specialized trifluoromethoxylating reagents. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and agrochemical applications .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethoxy)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoromethoxy group to other functional groups.
Substitution: The trifluoromethoxy group can be substituted with other groups using appropriate reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like trifluoromethanesulfonic acid and trifluoromethyl iodide are employed for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethoxy oxides, while substitution reactions can produce a variety of trifluoromethoxy derivatives .
Scientific Research Applications
3-(Trifluoromethoxy)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. This results in the modulation of biological pathways and physiological effects .
Comparison with Similar Compounds
- 2-(Trifluoromethoxy)piperidine
- 4-(Trifluoromethoxy)piperidine
- 3-(Trifluoromethyl)piperidine
Comparison: 3-(Trifluoromethoxy)piperidine is unique due to the position of the trifluoromethoxy group on the piperidine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it exhibits distinct physicochemical properties, such as higher metabolic stability and different conformational preferences .
Properties
IUPAC Name |
3-(trifluoromethoxy)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)11-5-2-1-3-10-4-5/h5,10H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFJYWUZKUUXKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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